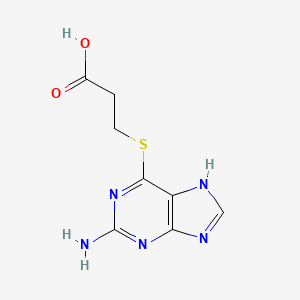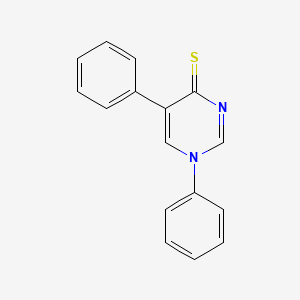![molecular formula C11H7N3O2 B12919840 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 15832-30-1](/img/structure/B12919840.png)
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system comprising an isoxazole ring and a pyrimidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within cells. One proposed mechanism is the induction of apoptosis in cancer cells through the elevation of intracellular reactive oxygen species (ROS). This leads to the alteration of mitochondrial membrane potential, ultimately triggering cell death . The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazole: Shares the isoxazole ring but lacks the fused pyrimidine ring.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine have similar biological activities but different structural features.
Isoxazoline Derivatives: These compounds have a similar isoxazole ring but differ in the saturation of the ring system.
Uniqueness
3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent, particularly in cancer treatment, where it has shown promising results in inducing apoptosis in various cancer cell lines .
Propriétés
Numéro CAS |
15832-30-1 |
|---|---|
Formule moléculaire |
C11H7N3O2 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-phenyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N3O2/c15-10-8-9(7-4-2-1-3-5-7)14-16-11(8)13-6-12-10/h1-6H,(H,12,13,15) |
Clé InChI |
VDZPDZOUXAGXOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




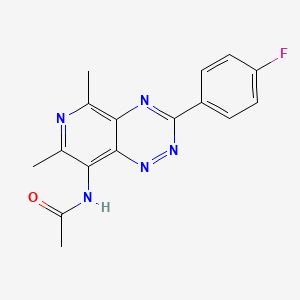
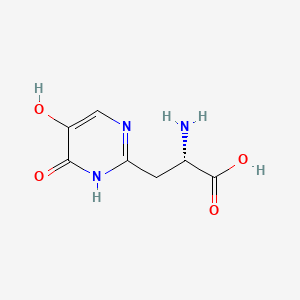
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
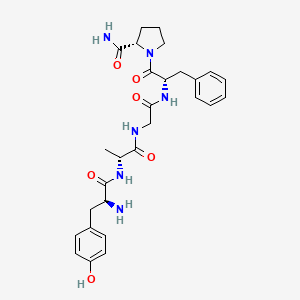
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
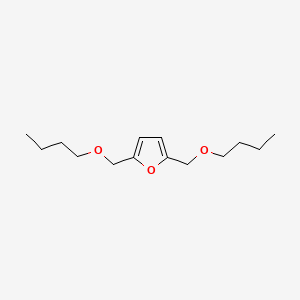
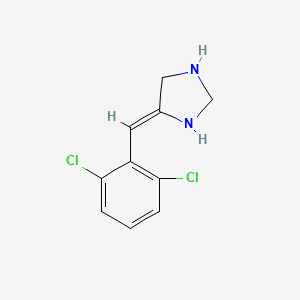
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

